REACTION_CXSMILES
|
C([NH:14][CH:15]([CH3:22])[CH2:16][CH2:17][C:18]([CH3:21])([OH:20])[CH3:19])(C1C=CC=CC=1)C1C=CC=CC=1>CO.[OH-].[Pd+2].[OH-]>[NH2:14][CH:15]([CH3:22])[CH2:16][CH2:17][C:18]([CH3:21])([OH:20])[CH3:19] |f:2.3.4|
|
Name
|
5-benzhydrylamino-2-methylhexan-2-ol
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)NC(CCC(C)(O)C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred in an autoclave under a hydrogen pressure of 9 kg/cm for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtrated
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was then concentrated under a reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Thereafter, distilled water (50 ml)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
ADDITION
|
Details
|
by addition of 1 M hydrochloric acid
|
Type
|
WASH
|
Details
|
Thereafter, the solution was washed with diethyl ether (100 ml×3)
|
Type
|
ADDITION
|
Details
|
by addition of an aqueous 6 M sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform (100 ml×3)
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under a reduced pressure
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CCC(C)(O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.01 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |